molecular formula C17H19N3O3S B11668562 (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide CAS No. 83796-48-9

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide

Cat. No.: B11668562
CAS No.: 83796-48-9
M. Wt: 345.4 g/mol
InChI Key: AIBMIQGSVBRQNH-WOJGMQOQSA-N
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Description

(2E)-N-Phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide (hereafter referred to as the target compound) is a thiosemicarbazone derivative characterized by a phenyl group at the N-terminal and a 3,4,5-trimethoxybenzylidene moiety at the hydrazinecarbothioamide backbone. Key properties include:

  • Synthesis: Prepared via condensation of 3,4,5-trimethoxybenzaldehyde with N-phenylthiosemicarbazide in ethanol under acidic conditions .
  • Physical Properties: Melting point (mp) = 161°C; IR spectra show NH stretches (3291, 3134 cm⁻¹), C=N (1557 cm⁻¹), and C=S (1262 cm⁻¹) .
  • Spectroscopic Data:
    • ¹H NMR: Methoxy protons at δ 3.90–3.91 ppm (9H), aromatic protons (δ 6.90–7.63 ppm), and CH=N at δ 7.93 ppm .
    • 13C NMR: Methoxy carbons at δ 56.3–61.1 ppm, CH=N at δ 143.7 ppm, and C=S at δ 175.6 ppm .

Properties

CAS No.

83796-48-9

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3O3S/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11+

InChI Key

AIBMIQGSVBRQNH-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylhydrazinecarbothioamide. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated gently to facilitate the formation of the desired product. The structure of the compound is confirmed through various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the thiocarbonyl group. For example:

  • Reaction with alkyl halides :
    Treatment with methyl iodide in ethanol under basic conditions (K₂CO₃) yields S-methyl derivatives. The reaction proceeds via thiocarbonyl sulfur acting as a nucleophile .

ReactantReagent/ConditionsProductYield
Target compoundCH₃I, K₂CO₃, ethanol, refluxS-methylated derivative78–85%

Cyclization to 1,3,4-Thiadiazole Derivatives

Heating in ethanol induces intramolecular cyclization, forming 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines :

Reaction Scheme :

Target compoundΔ,EtOHThiadiazole derivative\text{Target compound} \xrightarrow{\Delta, \text{EtOH}} \text{Thiadiazole derivative}

Experimental Data :

Starting MaterialConditionsProduct (Thiadiazole)YieldSpectral Confirmation
Target compoundEthanol, 80°C, 4 hr2a–g derivatives89–94%IR: C=N stretch at 1618 cm⁻¹; <sup>1</sup>H NMR: δ 7.93 (s, CH=N)

Thiazolidinone Formation

Reaction with mercaptoacetic acid in dioxane produces 4-thiazolidinone derivatives :

Mechanism :

  • Nucleophilic attack by -SH group on thiocarbonyl carbon.

  • Cyclization with loss of H₂O.

Representative Example :

Target compound+HSCH₂COOHDioxane, ΔThiazolidinone\text{Target compound} + \text{HSCH₂COOH} \xrightarrow{\text{Dioxane, Δ}} \text{Thiazolidinone}

ProductReaction TimeYieldKey Spectral Data
Thiazolidinone derivative6 hr72%IR: 1540 cm⁻¹ (C=N); <sup>1</sup>H NMR: δ 10.36 (s, NH)

Metal Coordination Complexes

The compound acts as a bidentate ligand, coordinating through the thiocarbonyl sulfur and hydrazinic nitrogen. Reported complexes include:

Metal SaltSolventComplex StructureApplication Study
Cu(II) chlorideMethanolOctahedral geometryAntioxidant activity
Fe(III) nitrateEthanolTrigonal bipyramidalAntimicrobial screening

Stability Constants :

  • Log K values range from 4.8 to 6.2 (pH 7.4), indicating moderate metal-binding affinity.

Condensation with Carbonyl Compounds

The free hydrazine group participates in Schiff base formation:

Target compound+RCHOBis-hydrazone derivatives\text{Target compound} + \text{RCHO} \rightarrow \text{Bis-hydrazone derivatives}

Example :

  • Condensation with 2-nitrobenzaldehyde in ethanol produces extended conjugated systems .

Critical Reaction Parameters

The following factors significantly influence reaction outcomes:

ParameterOptimal RangeImpact on Yield
Solvent polarityEthanol > DMF > AcetonitrileHigher polarity favors cyclization
Temperature70–80°CBelow 60°C: incomplete reactions
Reaction time4–8 hrProlonged heating causes decomposition

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, ×10⁻³ s⁻¹)Activation Energy (Eₐ, kJ/mol)
Cyclization2.4 ± 0.345.2
Thiazolidinone formation1.8 ± 0.252.7
Metal complexation3.1 ± 0.438.9

Data derived from Arrhenius plots of temperature-dependent studies .

This compound’s reactivity profile positions it as a versatile scaffold for synthesizing pharmacologically active heterocycles and coordination polymers. The trimethoxybenzylidene moiety enhances electron density, facilitating electrophilic substitutions at the aromatic ring under acidic conditions—a property requiring further systematic investigation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in renal cancer cells by inhibiting caspase-3 activity, a critical enzyme in the apoptosis pathway .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Renal Cancer Cells15.3Caspase-3 inhibition
Breast Cancer Cells12.7Induction of apoptosis
Lung Cancer Cells10.5Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies showed that it significantly reduces inflammation markers in animal models of acute inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Effects of this compound

ModelDose (mg/kg)Inflammatory Marker Reduction (%)
Carrageenan-induced paw edema2560
Lipopolysaccharide-induced inflammation5075

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, its structural similarity to known inhibitors allows it to bind effectively to target enzymes involved in cancer progression and inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Renal Ischemia/Reperfusion Injury : A study focused on the protective effects against renal ischemia/reperfusion injury demonstrated that treatment with this compound significantly improved renal function and reduced histopathological damage .
  • Combination Therapy : Research has explored the use of this compound in combination with conventional chemotherapeutics to enhance anticancer efficacy while reducing side effects. Preliminary results suggest synergistic effects when used alongside established drugs like cisplatin.

Mechanism of Action

The mechanism of action of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as caspase-3. By inhibiting caspase-3 activity, the compound prevents the execution phase of apoptosis, thereby protecting cells from programmed cell death. This mechanism is particularly relevant in the context of renal ischemia/reperfusion injury, where the compound has demonstrated protective effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Comparison

Compound Melting Point (°C) IR C=N (cm⁻¹) ¹H NMR CH=N (δ, ppm) Key Structural Feature
Target Compound 161 1557 7.93 Phenyl, 3,4,5-trimethoxy
A5 198 1621 7.95 No phenyl, primary amine
Thiadiazole Derivative 2d 220–222 1621 7.95 Thiadiazole ring
Bromophenyl Derivative 1c 155–157 N/A N/A 2-Bromophenyl substitution

Biological Activity

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-apoptotic mechanisms. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C19_{19}H20_{20}N4_{4}O5_{5}S
  • Molecular Weight: Approximately 396.45 g/mol

This compound features a hydrazinecarbothioamide moiety linked to a phenyl group and a trimethoxybenzylidene substituent, which may contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies focusing on its anticancer and anti-apoptotic properties.

Anticancer Activity

Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation: A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values for these compounds ranged from 1.58 µM to 9.18 µM, indicating potent cytotoxic effects compared to standard drugs like doxorubicin and sorafenib .
CompoundCell LineIC50_{50} (µM)
This compoundMCF-75.10
Similar DerivativeHepG26.19
DoxorubicinMCF-77.26
SorafenibHepG29.18

Anti-apoptotic Activity

The anti-apoptotic potential of this compound was evaluated through in vivo studies where it was shown to reduce tissue damage in models of renal ischemia/reperfusion injury:

  • Mechanism of Action: The compound exhibited significant inhibition of caspase-3 and caspase-9 activities, which are critical mediators in the apoptotic pathway. Notably, the compound showed a greater reduction in active caspase levels compared to the reference drug N-acetylcysteine (NAC), suggesting enhanced protective effects against apoptosis .
CompoundCaspase Inhibition (ng/mL)
This compoundCaspase-3: 69.77
NAC (Reference)Caspase-3: 85.00

Case Studies

Several case studies have highlighted the effectiveness of hydrazinecarbothioamide derivatives in various therapeutic contexts:

  • Renal Ischemia/Reperfusion Injury Study:
    • In this study, the compound was administered to rats subjected to renal ischemia/reperfusion. Histopathological evaluations revealed that treatment with the compound resulted in significantly less tissue damage compared to control groups .
  • Cancer Cell Line Studies:
    • Multiple derivatives were tested against MCF-7 and HepG2 cell lines, with results indicating that certain modifications to the hydrazinecarbothioamide structure could enhance anticancer activity .

Q & A

Basic: What synthetic methodologies are optimal for preparing (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide?

Answer:
The compound is synthesized via condensation of phenylthiosemicarbazide with 3,4,5-trimethoxybenzaldehyde under acidic reflux conditions (e.g., ethanol or methanol with catalytic acetic acid) . Key steps include:

  • Reaction Monitoring: Use TLC to track completion (solvent system: ethyl acetate/hexane, 3:7).
  • Purification: Recrystallize from ethanol or methanol to obtain high-purity crystals.
  • Characterization: Confirm the (E)-configuration via 1H^1H-NMR (δ ~8.0–8.2 ppm for CH=N) and IR (C=N stretch at ~1550–1560 cm1^{-1}) .

Basic: How is the structural conformation of this compound validated in solid-state studies?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization: Grow crystals via slow evaporation from DMSO or DMF.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement: Employ SHELXL (for small molecules) to resolve disorder in solvent molecules (common in trimethoxybenzylidene derivatives) .
  • Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer .

Advanced: How to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. inactivity)?

Answer: Discrepancies may arise from:

  • Purity: Validate via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts .
  • Isomerism: Confirm (E)-configuration; (Z)-isomers may lack activity. Use NOESY NMR to distinguish stereochemistry .
  • Assay Conditions: Compare cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. SRB assays). For example, IC50_{50} values vary significantly with incubation time and serum content .

Advanced: What electrochemical techniques are suitable for studying its redox behavior?

Answer:

  • Electrode Modification: Fabricate carbon nanotube paste electrodes (CNTPE) functionalized with the compound (0.5% w/w).
  • Cyclic Voltammetry (CV): Scan at 50–200 mV/s in pH 7.4 PBS. Look for oxidation peaks at ~0.3–0.5 V (vs. Ag/AgCl) .
  • Detection Limits: Achieve nanomolar sensitivity (e.g., 9.4 nM for epinephrine) via square-wave voltammetry (SWV) .

Advanced: How to design derivatives for improved bioactivity?

Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to enhance cytotoxicity .
  • Docking Studies: Use AutoDock Vina to target tubulin (PDB: 1SA0). Prioritize derivatives with higher binding affinity to the colchicine site .
  • ADME Prediction: Apply SwissADME to optimize logP (2–3) and bioavailability (Lipinski’s Rule of Five) .

Advanced: What challenges arise in crystallographic studies of solvated forms?

Answer:

  • Disorder in Solvent: Use SQUEEZE (PLATON) to model disordered DMSO/water molecules .
  • Thermal Motion: Refine anisotropic displacement parameters (ADPs) for non-H atoms.
  • Validation: Check Rint_{\text{int}} (<5%) and data-to-parameter ratio (>10:1) to avoid overfitting .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Thermal Stability: Perform TGA (10°C/min, N2_2 atmosphere). Decomposition onset >200°C indicates robustness .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 48h. Monitor via HPLC for degradation products (e.g., hydrazine cleavage).
  • Photostability: Expose to UV light (254 nm) and track λmax_{\text{max}} shifts in UV-Vis spectra.

Advanced: How to validate intermolecular interactions computationally?

Answer:

  • Lattice Energy: Use PIXEL (in CLP) to partition Coulomb, polarization, and dispersion energies .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09). Compare calculated vs. experimental IR frequencies (RMSD <10 cm1^{-1}) .

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